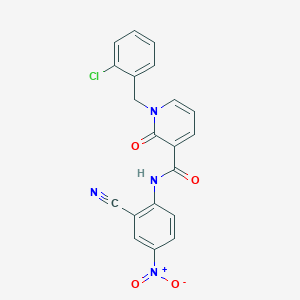

1-(2-chlorobenzyl)-N-(2-cyano-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

描述

1-(2-Chlorobenzyl)-N-(2-cyano-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a dihydropyridine core substituted with a 2-chlorobenzyl group at position 1 and a 2-cyano-4-nitrophenyl carboxamide moiety at position 2. Its structure combines electron-withdrawing (nitro, cyano) and electron-donating (chlorobenzyl) groups, which influence its physicochemical properties and biological interactions.

属性

IUPAC Name |

1-[(2-chlorophenyl)methyl]-N-(2-cyano-4-nitrophenyl)-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClN4O4/c21-17-6-2-1-4-13(17)12-24-9-3-5-16(20(24)27)19(26)23-18-8-7-15(25(28)29)10-14(18)11-22/h1-10H,12H2,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCAMHRORCCMITD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-N-(2-cyano-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the dihydropyridine ring: This can be achieved through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine.

Introduction of the chlorobenzyl group: This step might involve a nucleophilic substitution reaction where a chlorobenzyl halide reacts with the dihydropyridine intermediate.

Addition of the cyano and nitro groups: These functional groups can be introduced through nitration and cyanation reactions, respectively.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

1-(2-chlorobenzyl)-N-(2-cyano-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

科学研究应用

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Potential use as a pharmaceutical agent due to its biological activities.

Industry: Could be used in the development of new materials with specific properties.

作用机制

The mechanism of action of 1-(2-chlorobenzyl)-N-(2-cyano-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide would depend on its specific biological target. Generally, dihydropyridines can interact with various molecular targets such as enzymes, receptors, or ion channels, leading to modulation of biological pathways.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Modified Benzyl Substituents

Key structural variations in related compounds involve substitutions on the benzyl group and the carboxamide-linked aryl ring. For example:

Impact of Substituents :

Antimicrobial Activity :

- Compound 18 (4-[1-(2-chloro-benzoyl)-2-oxo-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide) exhibits broad-spectrum antimicrobial activity (MIC = 6.25–12.5 µg/mL), attributed to its sulfonamide and indole moieties . In contrast, the target compound lacks a sulfonamide group, which may reduce its antimicrobial potency.

Cytotoxic Activity :

- Compound 9 (4-[1-(4-chloro-benzoyl)-2-oxo-indol-3-ylideneamino]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide) shows IC₅₀ = 35 µg/mL against HCT116 cancer cells, linked to its dual chloro and isoxazole substituents . The target compound’s 2-cyano-4-nitrophenyl group may confer distinct selectivity profiles due to stronger electron-withdrawing effects.

Pharmacological Potential vs. Clinically Relevant Compounds

- Ripretinib (): A dihydro-1,6-naphthyridine derivative approved for gastrointestinal stromal tumors. Unlike the target compound, Ripretinib’s fused bicyclic core and urea linkage enable kinase inhibition, highlighting how ring system modifications dictate therapeutic targets .

- The target compound’s nitro and cyano groups may similarly promote planar stacking interactions .

Physicochemical and Crystallographic Insights

- Tautomerism : Analogous to , the target compound likely exists in the keto-amine tautomeric form, stabilizing the dihydropyridine ring and enabling hydrogen-bonded dimerization (e.g., N–H⋯O interactions) .

- Solubility: The 2-cyano-4-nitrophenyl group reduces aqueous solubility compared to methyl- or methoxy-substituted analogs (e.g., : 1-(2-chlorobenzyl)-N-(2-methoxyphenyl)-...), which may limit bioavailability .

生物活性

1-(2-chlorobenzyl)-N-(2-cyano-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, a complex organic compound, has garnered attention due to its unique structural features and potential biological activities. This compound contains a dihydropyridine core and various functional groups that may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 408.8 g/mol. The structure includes:

- Dihydropyridine core : A common motif in many biologically active molecules.

- Chlorobenzyl group : Enhances reactivity and may contribute to biological activity.

- Nitrophenyl group : Implicated in various pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | C20H13ClN4O4 |

| Molecular Weight | 408.8 g/mol |

| IUPAC Name | This compound |

Biological Activities

Research into the biological activities of this compound is still emerging, but several studies suggest potential pharmacological effects:

Anticancer Activity

Compounds with similar dihydropyridine structures have been investigated for their anticancer properties. For instance, certain derivatives have shown significant cytotoxic effects against various cancer cell lines. The presence of nitrophenyl and chlorobenzyl substituents may enhance these activities by influencing the compound's interaction with cellular targets.

Enzyme Inhibition

The compound may exhibit inhibitory effects on specific enzymes, particularly those involved in metabolic pathways. For example:

- Acetylcholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit acetylcholinesterase, which is relevant for treating neurodegenerative diseases like Alzheimer's. The inhibition of this enzyme can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function.

Antioxidant Properties

The antioxidant capacity of compounds containing similar functional groups has been documented. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with various diseases.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that:

- The compound interacts with specific receptors or enzymes, modulating their activity.

- Its structural features allow it to fit into the active sites of target proteins, inhibiting their function or altering their activity.

常见问题

Q. What are the recommended methods for synthesizing this compound, and how can reaction conditions be optimized to minimize by-products?

Answer:

- Synthesis Protocol : A modified Ullmann condensation or nucleophilic substitution reaction can be employed, similar to methods used for structurally related dihydropyridine derivatives. For example, refluxing 2-chloronicotinic acid derivatives with substituted anilines in polar aprotic solvents (e.g., DMF) with catalytic p-toluenesulfonic acid under nitrogen can yield the target compound .

- Optimization : Use Design of Experiments (DoE) to vary parameters like temperature, stoichiometry, and solvent polarity. Monitor reaction progress via TLC or HPLC. By-products (e.g., tautomeric forms) can be minimized by controlling pH and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Answer:

- NMR : Focus on aromatic proton signals (δ 7.0–8.5 ppm for chlorobenzyl and nitrophenyl groups) and the amide NH proton (δ ~10–12 ppm). The absence of a hydroxyl proton in the keto-amine tautomer confirms the lactam structure .

- X-ray Crystallography : Resolve the planar conformation of the molecule and hydrogen-bonding interactions (e.g., N–H⋯O) using SHELX refinement. Key metrics include bond lengths (C=O at ~1.22 Å) and dihedral angles between aromatic rings .

Q. How can researchers determine the solubility profile and stability of this compound under various conditions?

Answer:

- Solubility : Perform gradient solubility tests in solvents like DMSO, ethanol, and aqueous buffers (pH 1–13). Use UV-Vis spectroscopy to quantify solubility thresholds. Polar aprotic solvents generally enhance solubility due to the compound’s aromatic and amide moieties .

- Stability : Conduct accelerated stability studies (40°C/75% RH) and monitor degradation via HPLC. Protect from light and moisture, as nitro and cyano groups are prone to hydrolysis .

Advanced Research Questions

Q. How does tautomeric equilibrium between keto-amine and hydroxy-pyridine forms affect reactivity and crystallographic interpretation?

Answer:

- Tautomer Impact : The keto-amine form dominates in the solid state, confirmed by X-ray data showing N–H⋯O hydrogen bonds. In solution, equilibrium can shift, altering electrophilicity at the pyridine ring. Use variable-temperature NMR to track tautomer ratios and DFT calculations to predict stability .

- Crystallographic Data : Ensure refinement accounts for tautomer-specific hydrogen bonding. SHELXL restraints can resolve disorder caused by dynamic equilibria .

Q. What strategies resolve contradictions in crystallographic data caused by solvent molecules or disorder?

Answer:

Q. How can computational modeling predict biological interactions, and what experimental methods validate these predictions?

Answer:

- Modeling : Perform molecular docking (AutoDock Vina) to assess binding affinity with enzymes/receptors. Focus on hydrogen bonding (amide NH and cyano groups) and π-π stacking (aromatic rings).

- Validation : Validate via SPR (surface plasmon resonance) for binding kinetics or enzyme inhibition assays. Compare computational binding scores with IC50 values .

Q. How can Design of Experiments (DoE) optimize synthesis yield in flow chemistry setups?

Answer:

- DoE Workflow : Use a central composite design to test variables like residence time (flow rate), temperature, and reagent ratios. Statistical models (e.g., ANOVA) identify critical factors.

- Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer. Monitor in-line via FTIR or UV for real-time adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。